N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1603-33-4
VCID: VC11692570
InChI: InChI=1S/C14H19N3O4.ClH/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16;/h2-5H,1,6-11H2,(H,15,18);1H
SMILES: C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Molecular Formula: C14H20ClN3O4
Molecular Weight: 329.78 g/mol

N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride

CAS No.: 1603-33-4

Cat. No.: VC11692570

Molecular Formula: C14H20ClN3O4

Molecular Weight: 329.78 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Morpholin-4-ylpropyl)-4-nitrobenzamide hydrochloride - 1603-33-4

Specification

CAS No. 1603-33-4
Molecular Formula C14H20ClN3O4
Molecular Weight 329.78 g/mol
IUPAC Name N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide;hydrochloride
Standard InChI InChI=1S/C14H19N3O4.ClH/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16;/h2-5H,1,6-11H2,(H,15,18);1H
Standard InChI Key SVTMPLDILDCNTL-UHFFFAOYSA-N
SMILES C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Canonical SMILES C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of three primary structural components:

  • 4-Nitrobenzamide backbone: A benzene ring substituted with a nitro (-NO₂) group at the para position and an amide (-CONH-) functional group.

  • 3-Morpholinopropyl chain: A three-carbon alkyl spacer connecting the amide nitrogen to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom.

  • Hydrochloride salt: The secondary amine in the morpholine ring forms a stable hydrochloride salt, enhancing solubility in polar solvents.

The molecular formula is C₁₄H₂₀ClN₃O₄ with a molecular weight of 329.78 g/mol .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₄H₂₀ClN₃O₄
Molecular Weight329.78 g/mol
IUPAC NameN-(3-morpholin-4-ylpropyl)-4-nitrobenzamide; hydrochloride
CAS Registry Number1603-33-4

Spectral Characterization

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 8.35 (d, J=8.8 Hz, 2H, aromatic H), 7.85 (d, J=8.8 Hz, 2H, aromatic H), 3.60–3.55 (m, 4H, morpholine OCH₂), 2.45–2.35 (m, 6H, morpholine NCH₂ and propyl CH₂).

  • High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column with acetonitrile/water (0.1% TFA) gradient elution.

  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 294.1 (free base), confirming molecular weight .

Synthesis and Purification

Synthetic Route

A optimized three-step synthesis yields the target compound :

  • Amide Formation:
    4-Nitrobenzoic acid reacts with 3-morpholinopropylamine using EDCI/HOBt coupling reagents in dichloromethane.

    4-Nitrobenzoic acid+3-MorpholinopropylamineEDCI/HOBt, DCMN-(3-Morpholinopropyl)-4-nitrobenzamide\text{4-Nitrobenzoic acid} + \text{3-Morpholinopropylamine} \xrightarrow{\text{EDCI/HOBt, DCM}} \text{N-(3-Morpholinopropyl)-4-nitrobenzamide}
  • Salt Formation:
    Treatment with hydrochloric acid (1.25 eq) in ethanol precipitates the hydrochloride salt.

  • Purification:
    Recrystallization from ethanol/ethyl acetate (1:3) affords pure product (78% yield) .

Critical Reaction Parameters

  • Temperature: Maintain <25°C during amide coupling to minimize side reactions.

  • Stoichiometry: Excess EDCI (1.5 eq) ensures complete activation of the carboxylic acid.

  • pH Control: Adjust to pH 4–5 during salt formation for optimal crystallization .

Pharmacological Properties

Kinase Inhibition Profile

The compound demonstrates dual inhibition of plasmodial kinases implicated in malaria pathogenesis :

Table 2: Enzyme Inhibition Data (IC₅₀)

Target KinaseIC₅₀ (nM)Biological Relevance
Plasmodium falciparum GSK3308 ± 27Regulates glycogen metabolism
Plasmodium falciparum PK6398 ± 35Involved in erythrocyte invasion

Structure-activity relationship (SAR) studies reveal:

  • The morpholinopropyl chain optimizes binding to the kinase ATP pocket.

  • Nitro group enhances electron-withdrawing effects, stabilizing enzyme-inhibitor interactions .

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show:

  • EC₅₀: 1.2 μM (72 hr exposure)

  • Mechanism: Induction of G2/M cell cycle arrest and caspase-3-mediated apoptosis.

Antiparasitic Effects

At 500 nM concentration, the compound reduces Plasmodium falciparum blood-stage proliferation by 89% (p < 0.01 vs control) .

Recent Developments and Future Directions

Combination Therapies

Patent WO2004005279A2 discloses synergistic effects when co-administered with anthranilic amide derivatives, enhancing anticancer efficacy by 3.2-fold in murine xenograft models .

Drug Delivery Innovations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) improves:

  • Oral Bioavailability: From 12% to 67% in rat models

  • Plasma Half-Life: Extended from 2.1 hr to 8.7 hr

Target Expansion

Ongoing studies explore activity against:

  • SARS-CoV-2 Main Protease: Docking scores ΔG = -9.8 kcal/mol (comparison to ritonavir ΔG = -8.2 kcal/mol)

  • Tuberculosis: MIC₉₀ = 4.8 μM against Mycobacterium tuberculosis H37Rv

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator